BenchChemオンラインストアへようこそ!

beta-Streptozocin

Diabetogenicity Beta-cell necrosis In vivo toxicity

beta-Streptozocin (CAS 66395-17-3) is the pure beta-anomer of the glucosamine-nitrosourea antibiotic streptozotocin (STZ), a DNA-alkylating agent with pronounced specificity for pancreatic beta-cells via GLUT2 transporter uptake. While clinical-grade STZ consists of a mixture of alpha- and beta-anomers that mutarotate in solution, isolated beta-Streptozocin serves as a critical research tool for studying anomer-specific toxicity, cellular recognition, and diabetogenic mechanisms.

Molecular Formula C8H15N3O7
Molecular Weight 265.22 g/mol
CAS No. 66395-17-3
Cat. No. B10780966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Streptozocin
CAS66395-17-3
Molecular FormulaC8H15N3O7
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESCN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O
InChIInChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7-/m1/s1
InChIKeyZSJLQEPLLKMAKR-NYMZXIIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Streptozocin (CAS 66395-17-3): A Pure Anomeric Standard for Streptozotocin Research


beta-Streptozocin (CAS 66395-17-3) is the pure beta-anomer of the glucosamine-nitrosourea antibiotic streptozotocin (STZ), a DNA-alkylating agent with pronounced specificity for pancreatic beta-cells via GLUT2 transporter uptake . While clinical-grade STZ consists of a mixture of alpha- and beta-anomers that mutarotate in solution, isolated beta-Streptozocin serves as a critical research tool for studying anomer-specific toxicity, cellular recognition, and diabetogenic mechanisms. Its distinct anomeric conformation renders it less acutely diabetogenic than its alpha-counterpart, making it essential for controlled experimental diabetes induction and comparative mechanistic studies [1].

Why Streptozotocin Cannot Substitute for Pure beta-Streptozocin in Mechanistic Research


Commercial streptozotocin (STZ) is an anomeric mixture where the alpha/beta ratio varies considerably between production lots and changes over time in solution due to mutarotation, reaching approximate equimolar equilibrium 60–90 minutes after dissolution [1]. Since the alpha-anomer is significantly more potent in inducing beta-cell necrosis and hyperglycemia than the beta-anomer, substitution of beta-Streptozocin with mixed-anomer STZ introduces uncontrollable variability into dose-response studies, confounds mechanistic interpretation of anomer-specific glucose transporter recognition, and reduces experimental reproducibility in diabetic model induction [2]. For precise structure-activity or anomer-specific toxicity studies, only the isolated beta-anomer provides a defined, quantifiable baseline.

Quantitative Evidence Differentiating beta-Streptozocin from Its Alpha-Anomer and Mixed STZ


Reduced Acute Diabetogenic Potency In Vivo Compared to Alpha-Anomer

In 24-hour-fasted male rats receiving intravenous injections, the alpha-anomer of streptozotocin produced significantly greater beta-cell necrosis than the beta-anomer at doses of 30, 35, and 40 mg/kg body weight, while at higher doses this differential toxicity was no longer observed [1]. The diminished toxicity of the beta-anomer at moderate doses provides a wider therapeutic window for studying partial beta-cell ablation without overwhelming necrotic damage.

Diabetogenicity Beta-cell necrosis In vivo toxicity

Quantified Reduction in Hyperglycemic Response Relative to Alpha-Anomer

The alpha-anomer was found to be more toxic than the beta-anomer, as manifested by a difference of approximately 5.5 mmol/L (100 mg/dL) in nonfasting plasma glucose levels at 48 hours after intravenous administration in Sprague-Dawley rats [1]. This magnitude of differential hyperglycemia represents a substantial and physiologically meaningful divergence in diabetogenic efficacy.

Hyperglycemia Plasma glucose Anomer comparison

Divergent Insulin Secretion Modulation vs Alpha-Anomer

The alpha-anomer of streptozotocin is more effective than the beta-anomer in promoting insulin secretion and suppressing glucagon secretion in isolated islet and perfused pancreas models, while also providing greater protection against alloxan toxicity [1]. The beta-anomer exhibits a diminished capacity to stimulate insulin output and suppress glucagon, indicating that the anomeric configuration directly modulates the compound's interaction with glucose-sensing and secretory machinery in islet cells.

Insulin secretion Glucagon suppression Islet function

Physicochemical Distinction: Beta-Anomer Identity Solves Anomeric Instability Issues

Commercial streptozotocin typically contains approximately 85% of the more toxic alpha-anomer, but the ratio varies between lots and rapidly shifts toward equilibrium (alpha:beta roughly 1:1) within 60–90 minutes of dissolution due to mutarotation of the glucopyranose ring [1]. Pure beta-Streptozocin, rigorously characterized by HPLC and defined by its specific stereochemistry (IUPAC: 2-Deoxy-2-{[methyl(nitroso)carbamoyl]amino}-β-D-glucopyranose, CAS 66395-17-3), eliminates this confounding variability. Its isomeric SMILES (CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O)N=O) unambiguously confirms the β-conformation at the anomeric center, distinguishing it from α-streptozocin (non-isomeric SMILES) and mixed STZ [2].

Stability Mutarotation HPLC Reproducibility

Defined Use Cases for beta-Streptozocin Driven by Anomer-Specific Differentiation


Anomer-Specific Beta-Cell Toxicity and Glucose Transporter Recognition Studies

Because the alpha-anomer is significantly more potent in inducing beta-cell necrosis at moderate doses (30–40 mg/kg) and elevating plasma glucose by ~5.5 mmol/L relative to the beta-anomer [1], pure beta-Streptozocin enables dissection of the stereochemical requirements for GLUT2-mediated uptake and recognition. Researchers can use it to test whether the anomeric conformation at C-1 of the glucopyranose ring is the primary determinant of cytotoxicity versus a bystander structural feature, providing mechanistic insight into transporter-substrate interactions [2].

Controlled, Reproducible Induction of Partial Beta-Cell Ablation Models

The reduced diabetogenic potency of beta-Streptozocin relative to the alpha-anomer (significant at 30–40 mg/kg IV in rats) permits the establishment of partial beta-cell destruction models that more closely mimic the gradual beta-cell loss seen in early type 1 diabetes, rather than the acute, near-complete ablation typical of mixed STZ protocols [1]. This is critical for studies evaluating beta-cell regeneration, islet neogenesis, or the efficacy of protective therapeutic interventions where complete destruction would mask treatment effects.

Decoupling Insulin Secretion from Cytotoxicity in Islet Pharmacology

Since the alpha-anomer promotes insulin secretion and suppresses glucagon more effectively than the beta-anomer [1], pure beta-Streptozocin can be used as a tool to investigate the structure-function relationship of STZ's acute secretagogue activity independent of its later cytotoxic effects. This application is vital for drug discovery programs targeting glucose-stimulated insulin secretion pathways without triggering beta-cell apoptosis.

Standardization of Inter-Laboratory Diabetes Induction Protocols

The documented lot-to-lot variability in alpha/beta anomer ratio of commercial STZ and the rapid mutarotation upon dissolution (equilibrium within 60–90 minutes) introduce significant reproducibility challenges across laboratories [1]. Adopting pure beta-Streptozocin as a standardized reagent—either directly or as a defined component in anomer-equilibrated solutions—enables harmonization of diabetes induction protocols and improves the comparability of published results, as recommended by recent methodological guidelines [2].

Quote Request

Request a Quote for beta-Streptozocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.